(2E,6E)-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]-3-methylcyclohexan-1-one
Overview
Description
(2E,6E)-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]-3-methylcyclohexan-1-one is a complex organic compound characterized by its unique structure, which includes multiple double bonds and dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,6E)-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]-3-methylcyclohexan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methylcyclohexanone with dimethylaminoprop-2-enal under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2E,6E)-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]-3-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of double bonds.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino groups, where nucleophiles such as halides or alkoxides replace the dimethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halides or alkoxides in an aprotic solvent.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
(2E,6E)-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]-3-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E,6E)-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]-3-methylcyclohexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets. This binding can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal complexes.
Properties
IUPAC Name |
(2E,6E)-2,6-bis[(E)-3-(dimethylamino)prop-2-enylidene]-3-methylcyclohexan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-14-10-11-15(8-6-12-18(2)3)17(20)16(14)9-7-13-19(4)5/h6-9,12-14H,10-11H2,1-5H3/b12-6+,13-7+,15-8+,16-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWHTLJRASFMLX-QLKMABOHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=CC=CN(C)C)C(=O)C1=CC=CN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1CC/C(=C\C=C\N(C)C)/C(=O)/C1=C/C=C/N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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